molecular formula C23H17Cl2N3O2S B4583544 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No. B4583544
M. Wt: 470.4 g/mol
InChI Key: MMCZAAZQTGXEQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide and its derivatives generally involves a multi-step process. Starting from appropriate organic acids, these are converted into esters, then hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with specific acetamide derivatives to yield the target compounds. The synthesis process is characterized by reactions like cyclization and substitution, using reagents such as sodium hydride and dimethylformamide (DMF) (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using techniques like IR, NMR, and Mass Spectra. These methods help confirm the successful synthesis and structural integrity of the compounds. The molecular arrangement often features a phenyl ring orientation and various intermolecular interactions, contributing to the compound's stability and properties (Saravanan, Ramakrishnan, Divakar, Kabilan, & Selvanayagam, 2016).

Chemical Reactions and Properties

The chemical properties of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide derivatives largely revolve around their potential as antimicrobial agents. These compounds exhibit significant antimicrobial activity, often measured as Minimum Inhibitory Concentration (MIC) values against various bacterial and fungal strains. The presence of specific substituents, like fluorine atoms, can enhance these antimicrobial properties (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are important for their application in biological systems. These properties are influenced by the molecular arrangement and the presence of specific functional groups. Detailed analysis of physical properties typically involves studying the compound's crystalline structure and the various intermolecular interactions that stabilize it (Boechat et al., 2011).

Chemical Properties Analysis

In terms of chemical reactivity, these compounds are explored for their potential as antimicrobial and hemolytic agents. Their effectiveness against different microbial species, including Gram-positive and Gram-negative bacteria, is a key area of investigation. The introduction of specific substituents and modifications in the molecular structure can significantly impact their chemical reactivity and biological activity (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Antibacterial Activity

Several studies have synthesized derivatives of 2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide to explore their antibacterial properties. For instance, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives to examine their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Similarly, Gul et al. (2017) prepared a new series of derivatives, demonstrating activity against selected microbial species, with some compounds showing less toxicity and potential for further biological screening (Gul et al., 2017).

Antitumor and Anticancer Activity

Research into the antitumor and anticancer properties of these compounds includes the work by Nath et al. (2021), who designed and synthesized indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant evaluation, with potential implications in cancer treatment (Nath et al., 2021). Yurttaş, Tay, and Demirayak (2015) also synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Applications

Beyond antimicrobial and anticancer activities, these compounds have been explored for various pharmacological applications. Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) for potential treatment of diseases involving ACAT-1 overexpression, showcasing the compound's therapeutic potential (Shibuya et al., 2018).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-18-9-6-17(20(25)12-18)13-31-14-21(29)26-19-10-7-16(8-11-19)23-28-27-22(30-23)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCZAAZQTGXEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CSCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-dichlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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